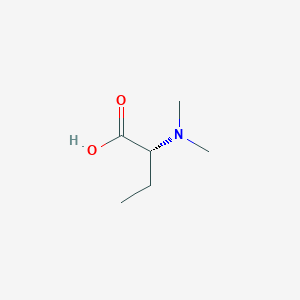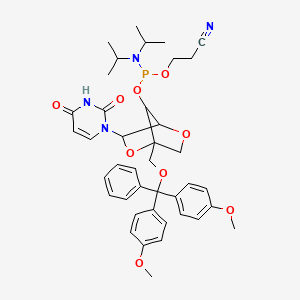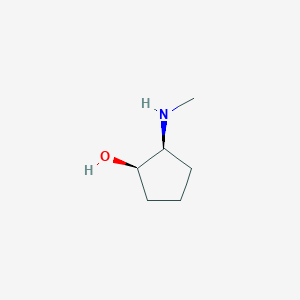
2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride
Vue d'ensemble
Description
The compound “2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also contains a benzopyran ring, which is a type of organic compound consisting of a benzene ring fused to a pyran ring.
Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. They can act as nucleophiles in substitution reactions or bases in elimination reactions . They can also react with carbonyl compounds to form imines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amines are generally basic due to the presence of a lone pair of electrons on the nitrogen atom . They can form salts with acids, which are often more soluble and stable than the free base .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride has been synthesized as an important intermediate in the production of dopamine D3 receptor selective agonists, like PD128907. This synthesis involves steps like addition, hydrolysis, cyclization, oximation, esterification, and Neber arrangement reaction, achieving a total yield of 43.4% (Jin, 2006).
- The compound has been used in the synthesis of various derivatives like [1]benzopyrano[2,3-b]pyrrol-4(1H)-ones. These derivatives were further functionalized by aromatic electrophilic substitution processes such as acetylation, bromination, or nitration (Alberola et al., 1997).
Applications in Neuroscience and Pharmacology
- This compound has been used in the preparation of derivatives like 3-amino-3-aminomethyl-2H-1-benzopyran and spiro[1-benzopyran-3(2H),2'-piperazine], which are relevant to the central nervous system. These derivatives have been linked to research in serotonin receptors, particularly the 5-HT1A receptors, showing potential relevance in behavioral disorders like anxiety, depression, and insomnia (Comoy & Guillaumet, 1996).
Chemical Reactions and Interactions
- The compound reacts with primary amines under mild conditions to produce derivatives like 4-imino-3-alkyl-5-alkylimino-2-phenyl-3,4-dihydro-5H-[1]benzopyrano[3,4-c]-pyridine. This reaction demonstrates the versatility of 2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride in forming complex heterocyclic structures (Reynolds et al., 1970).
Potential in Drug Synthesis and Biochemical Studies
- The compound is involved in the synthesis of 2H,5H-pyrano[3,2-c][1]benzopyran derivatives, which have shown varied biochemical and pharmacological activities. This includes activities like platelet antiaggregating and potential neuroprotective properties for ischemia-reperfusion damage (Mosti et al., 1980), (Kim et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
2-(aminomethyl)-2,3-dihydrochromen-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7;/h1-4,7H,5-6,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUYEWTUNFBJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B3250937.png)


![4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B3250960.png)

![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B3250971.png)





